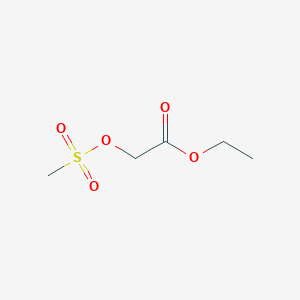

Ethyl 2-methylsulfonyloxyacetate

Description

This structure confers significant reactivity due to the sulfonyloxy moiety, a strong electron-withdrawing and leaving group, making the compound valuable in synthetic organic chemistry for nucleophilic substitution reactions. Weight 168.17 g/mol), is documented . The ethyl ester variant is expected to exhibit similar reactivity but with altered solubility and steric effects due to the ethyl group.

Properties

CAS No. |

29169-19-5 |

|---|---|

Molecular Formula |

C5H10O5S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

ethyl 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C5H10O5S/c1-3-9-5(6)4-10-11(2,7)8/h3-4H2,1-2H3 |

InChI Key |

OGGLBHZTDSTZND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylsulfonyloxyacetate is typically synthesized via esterification. This process involves the reaction of methanesulfonic acid with acetic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylsulfonyloxyacetate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Reducing agents like LiAlH4.

Major Products:

Hydrolysis: Methanesulfonic acid and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohol.

Scientific Research Applications

Ethyl 2-methylsulfonyloxyacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methylsulfonyloxyacetate involves the cleavage of the ester bond under acidic or basic conditions, leading to the formation of methanesulfonic acid and ethanol . The ester bond is susceptible to nucleophilic attack, which facilitates its hydrolysis and other reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfonyloxy-Containing Esters

Methyl 2-(methanesulfonyloxy)acetate (Mol. Formula C₄H₈O₅S) serves as the closest structural analog. Key differences include:

- Reactivity : The ethyl ester in the target compound may exhibit slower hydrolysis compared to the methyl variant due to increased steric hindrance.

- Applications : Sulfonyloxy esters are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals, leveraging their leaving-group propensity for alkylation or acylation reactions .

Table 1: Sulfonyloxy Esters Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile |

|---|---|---|---|---|

| Ethyl 2-methylsulfonyloxyacetate* | C₅H₁₀O₅S | ~182.20 | -OSO₂CH₃ | High (leaving group) |

| Methyl 2-(methanesulfonyloxy)acetate | C₄H₈O₅S | 168.17 | -OSO₂CH₃ | High (leaving group) |

*Inferred from structural analogs.

Sulfanyl/Thio-Containing Esters

Compounds like Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate (CAS 189501-34-6, C₁₂H₁₄O₄S) and 2-Methoxyethyl 2-sulfanylacetate (CAS 165747-32-0, C₅H₁₀O₃S) differ in sulfur oxidation state:

- Reactivity : Sulfanyl (-SH) and thio (-S-) groups are less electronegative than sulfonyloxy, reducing leaving-group ability but enabling radical or disulfide bond formation.

- Applications : Used in polymer chemistry (e.g., thiol-ene reactions) and agrochemicals (e.g., herbicidal activity in triazine derivatives) .

Hydroxyacetate Esters

Methyl 2-hydroxyacetate (CAS 96-35-5, C₃H₆O₃) lacks the sulfonyloxy group, resulting in:

Sulfamoyl/Sulfonamide-Containing Esters

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate highlights functional group divergence:

Aromatic-Substituted Esters

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate (CAS 667399-57-7) and Ethyl 2-formamidothiazole derivatives demonstrate:

- Applications: Phenoxy groups enhance herbicidal activity (e.g., mimicking auxin hormones), while thiazole rings are leveraged in antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.